
CDK8-IN-3
Übersicht
Beschreibung
CDK8-IN-3 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8). Cyclin-dependent kinase 8 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and various cellular processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, by targeting the transcriptional regulation pathways associated with tumor progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CDK8-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The goal is to produce this compound in large quantities while maintaining its chemical integrity and biological activity .
Analyse Chemischer Reaktionen
Types of Reactions
CDK8-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Key Findings:
- Selective Inhibition : CDK8-IN-3 exhibits >100-fold selectivity over other kinases, allowing for targeted therapeutic effects without significant off-target activity .
- Impact on Tumor Growth : Studies indicate that CDK8 promotes colon cancer metastasis by downregulating matrix metalloproteinase inhibitors, suggesting that inhibiting CDK8 could suppress tumor progression .
Colon Cancer
Recent studies have highlighted the role of CDK8 in promoting colon cancer metastasis, particularly to the liver. The inhibition of CDK8 using this compound has demonstrated potential in:
- Reducing Metastatic Growth : Inhibition leads to decreased expression of genes that facilitate metastasis, such as MMPs .
- Enhancing Immune Response : CDK8 inhibition may stimulate natural killer cell activity, thus enhancing innate immunity against tumors .
Other Cancers
CDK8 has been implicated in various malignancies, including breast cancer and gastric cancer. Its role as an oncogene makes it a promising target for therapeutic intervention:
- Breast Cancer : CDK8 enhances estrogen receptor signaling, which is critical for the growth of estrogen-dependent tumors. Inhibitors like this compound may disrupt this signaling pathway .
- Gastric and Prostate Cancer : Research indicates that targeting CDK8 can alter tumor behavior and improve treatment outcomes in these cancers .
Pharmacokinetic Properties
This compound has been characterized for its pharmacokinetic properties, which are crucial for its effectiveness as a therapeutic agent:
- Oral Bioavailability : The compound has been designed to maintain good solubility and metabolic stability, making it suitable for oral administration .
- Selectivity Profile : Extensive profiling against a panel of kinases shows that this compound maintains high selectivity for its target, minimizing potential side effects associated with non-specific kinase inhibition .
Case Study 1: Colon Cancer Metastasis
A study involving murine models demonstrated that treatment with this compound significantly reduced liver metastases from colon cancer. The mechanism involved downregulation of TIMP3 and modulation of microRNA expression related to tumor growth pathways .
Case Study 2: Breast Cancer Dynamics
In vitro studies showed that this compound effectively reduced the proliferation of breast cancer cell lines by inhibiting estrogen receptor-mediated transcription. This suggests a potential application in treating hormone-responsive breast cancers .
Data Table: Pharmacological Profile of this compound
Property | Value |
---|---|
Selectivity (IC50 for CDK8) | 1.5 nM |
Plasma Protein Binding | >98% |
Kinetic Solubility | 5.5 μM |
Oral Bioavailability | High |
Targeted Pathways | Wnt/β-catenin, TGFβ/SMAD |
Wirkmechanismus
CDK8-IN-3 exerts its effects by selectively inhibiting the activity of cyclin-dependent kinase 8. Cyclin-dependent kinase 8 is a key component of the Mediator complex, which regulates transcription by phosphorylating transcription factors. By inhibiting cyclin-dependent kinase 8, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, differentiation, and survival. This inhibition leads to the suppression of tumor growth and progression in cancer models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CDK8-IN-1: Another selective inhibitor of cyclin-dependent kinase 8 with similar biological activity.
CDK8-IN-2: A structurally related compound with comparable potency and selectivity.
CDK8-IN-4: A newer generation inhibitor with improved pharmacokinetic properties.
Uniqueness of CDK8-IN-3
This compound stands out due to its high selectivity for cyclin-dependent kinase 8 over other cyclin-dependent kinases, making it a valuable tool for studying the specific functions of cyclin-dependent kinase 8. Additionally, its potent inhibitory activity and favorable pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
CAS-Nummer |
1884500-15-5 |
---|---|
Molekularformel |
C22H23N5O2 |
Molekulargewicht |
389.46 |
IUPAC-Name |
N-(2-Methoxyethyl)-3-(4-(1-methyl-1H-pyrazol-4-yl)benzyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-18(13-24-27)16-5-3-15(4-6-16)11-21-19-12-17(7-8-20(19)25-26-21)22(28)23-9-10-29-2/h3-8,12-14H,9-11H2,1-2H3,(H,23,28)(H,25,26) |
InChI-Schlüssel |
MYODQBLYOKTZML-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC=C(C4=CN(C)N=C4)C=C3)C=C1)NCCOC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CDK8 IN-3; CDK8-IN 3; CDK8-IN-3; CDK8 IN 3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.